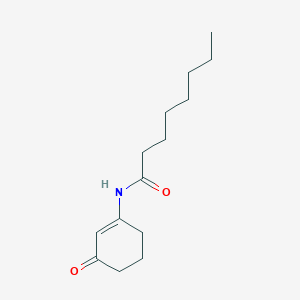

N-(3-Oxocyclohex-1-En-1-Yl)octanamide

Description

N-(3-Oxocyclohex-1-En-1-Yl)octanamide (CAS: 1150565-77-7), also referred to as J8-C8, is a synthetic compound with the molecular formula C₁₄H₂₃NO₂ and a molar mass of 237.34 g/mol. Its structure features a cyclohexenone ring (3-oxocyclohexene) substituted with an octanamide group. Key physical properties include a predicted density of 1.00±0.1 g/cm³, a boiling point of 411.7±45.0 °C, and a pKa of 14.25±0.20 . J8-C8 is recognized as an acyl-homoserine lactone (acyl-HSL) inhibitor, implicating its role in disrupting bacterial quorum sensing, a critical mechanism for biofilm formation and virulence .

Properties

Molecular Formula |

C14H23NO2 |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N-(3-oxocyclohexen-1-yl)octanamide |

InChI |

InChI=1S/C14H23NO2/c1-2-3-4-5-6-10-14(17)15-12-8-7-9-13(16)11-12/h11H,2-10H2,1H3,(H,15,17) |

InChI Key |

USNFUKCPLYEHLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC(=O)CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxocyclohex-1-En-1-Yl)octanamide typically involves the reaction of cyclohexanone with an appropriate amine under specific conditions. One common method involves the use of octanoyl chloride and cyclohexanone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s functional groups (amide and ketone) drive its reactivity:

Amide Group Reactions

-

Hydrolysis : The amide bond can undergo acidic or basic hydrolysis to yield cyclohexenone and octanoic acid.

-

Nucleophilic Substitution : The amide nitrogen may act as a nucleophile in substitution reactions (e.g., with alkyl halides).

Ketone Group Reactions

-

Nucleophilic Addition : The cyclohexenone ketone participates in 1,2- or 1,4-addition reactions (e.g., with Grignard reagents or hydrazines).

-

Enolate Formation : Deprotonation at the α-position generates enolates for subsequent alkylation or acylation.

Biological Interaction Mechanisms

While not strictly chemical reactions, the compound’s biological activity involves molecular interactions:

-

TofI Inhibition : J8-C8 (a synonym) binds to the acyl chain-binding site of TofI, a LuxI-family protein, inhibiting C₈-HSL production. This interaction is synergistically enhanced by 5′-methylthioadenosine (MTA) .

-

Hydrogen Bonding : The amide group likely forms hydrogen bonds with protein residues, stabilizing the TofI-J8-C8 complex .

| Biological Interaction | Target | Mechanism |

|---|---|---|

| TofI Inhibition | Acyl chain-binding site | Occupies substrate-binding pocket |

| Synergism with MTA | SAM-binding site | MTA binds SAM site, enhancing complex stability |

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3-Oxocyclohex-1-En-1-Yl)octanamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance, where new compounds are urgently needed to combat resistant strains .

Quorum Sensing Inhibition

The compound has been identified as a potential inhibitor of quorum sensing in bacteria, specifically targeting the LasR receptor in Pseudomonas aeruginosa. By interfering with bacterial communication, it may reduce virulence and biofilm formation, making it a candidate for developing new anti-infective therapies .

Pesticidal Properties

Studies have shown that this compound can function as a pesticide. Its ability to disrupt cellular processes in pests suggests potential use in agricultural formulations aimed at managing pest populations without harming beneficial insects. This application is crucial for sustainable agriculture practices where chemical residues are a concern .

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability. Research is ongoing to explore its use in creating novel materials for applications ranging from packaging to biomedical devices .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-Oxocyclohex-1-En-1-Yl)octanamide involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between J8-C8 and related octanamide derivatives:

Biological Activity

N-(3-Oxocyclohex-1-en-1-yl)octanamide, also known as J8-C8, is a compound that has garnered attention for its biological activity, particularly in the context of bacterial communication and virulence. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in combating bacterial infections.

- Molecular Formula : C14H23NO2

- Molecular Weight : 237.34 g/mol

- Structure : The compound features a cyclohexene ring with an oxo group and an octanamide side chain, contributing to its unique properties.

This compound acts primarily as an inhibitor of N-acyl-homoserine lactone (AHL) synthesis, which plays a crucial role in quorum sensing (QS) among bacteria. Quorum sensing is a process by which bacteria communicate and coordinate their behavior based on population density. By inhibiting AHL production, J8-C8 can disrupt bacterial communication and reduce virulence factor expression.

Inhibition of AHL Synthesis

Research indicates that J8-C8 inhibits C8-HSL synthesis in a dose-dependent manner. This inhibition affects various pathogenic bacteria, including Pseudomonas aeruginosa, which utilizes AHLs for regulating virulence factors such as biofilm formation and toxin production .

Biological Activity and Effects

The biological activity of this compound has been demonstrated through several studies:

- Quorum Sensing Inhibition : J8-C8 has been shown to effectively inhibit quorum sensing in Pseudomonas aeruginosa, leading to decreased production of pyocyanin, a virulence factor associated with pathogenicity .

- Impact on Biofilm Formation : By disrupting AHL-mediated signaling, J8-C8 reduces biofilm formation in various bacterial strains. This is significant as biofilms are known to confer resistance to antibiotics and immune responses .

- Potential Therapeutic Applications : The ability of J8-C8 to inhibit QS suggests potential therapeutic applications in treating infections caused by QS-dependent pathogens. It can be used in combination with traditional antibiotics to enhance efficacy against resistant strains .

Study 1: Inhibition of Pyocyanin Production

In a study examining the effects of J8-C8 on Pseudomonas aeruginosa, researchers found that treatment with varying concentrations of the compound resulted in significant reductions in pyocyanin levels. The study utilized liquid chromatography-mass spectrometry (LC-MS) to quantify pyocyanin production before and after treatment with J8-C8.

| Concentration (µM) | Pyocyanin Production (% Inhibition) |

|---|---|

| 10 | 25% |

| 25 | 50% |

| 50 | 75% |

This data indicates a clear dose-dependent relationship between J8-C8 concentration and inhibition of pyocyanin production .

Study 2: Biofilm Disruption

Another study focused on the impact of J8-C8 on biofilm formation by Pseudomonas aeruginosa. The results demonstrated that biofilm biomass was significantly reduced when treated with J8-C8 compared to control samples.

| Treatment | Biofilm Biomass (OD600) |

|---|---|

| Control | 0.85 |

| J8-C8 (25 µM) | 0.45 |

| J8-C8 (50 µM) | 0.20 |

These findings suggest that J8-C8 effectively disrupts established biofilms, making it a promising candidate for further development as an anti-biofilm agent .

Q & A

Q. What are the recommended methodologies for synthesizing N-(3-oxocyclohex-1-en-1-yl)octanamide and related octanamide derivatives?

A solvent-free synthesis approach can be adapted for octanamide derivatives by reacting octanoyl isothiocyanate with aromatic amines at 60–65°C under dry conditions. The reaction mixture is quenched in acidified water (pH 4–5), and the product is isolated via filtration and dried . For compounds requiring stereochemical control, chiral amines or enantioselective catalysts may be employed, though specific protocols for N-(3-oxocyclohex-1-en-1-yl)octanamide require further optimization.

Q. How can structural characterization of this compound be performed?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm backbone connectivity and substituent positions .

- Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and amide (N-H) stretching vibrations .

- Mass Spectrometry (MS): High-resolution MS (e.g., HR-ESI-MS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry, though crystallization may require specialized solvent systems due to the compound’s conformational flexibility .

Q. What biological roles are associated with N-acyl derivatives like this compound?

Structurally similar N-acyl homoserine lactones (AHLs) act as signaling molecules in Gram-negative bacteria, regulating plant root growth and microbial quorum sensing. The 3-oxo group and cyclohexenyl moiety may influence stereospecific interactions with receptor proteins .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexenyl ring in this compound be quantified?

Use Cremer-Pople puckering coordinates to analyze ring non-planarity. For six-membered rings, parameters Q (total puckering amplitude) and θ/φ (angular descriptors) define chair, boat, or twist-boat conformations. Computational tools like Gaussian or ORCA can calculate these parameters using DFT-optimized geometries . Experimental validation via X-ray crystallography is critical, as dynamic NMR may fail to resolve rapid ring inversions .

Q. What challenges arise in refining the crystal structure of N-(3-oxocyclohex-1-en-1-yl)octanamide?

- Disorder: The cyclohexenyl ring may exhibit positional disorder, requiring split-site refinement.

- Twinned Data: SHELXL’s twin refinement module can address pseudo-merohedral twinning .

- High-Resolution Limitations: For low-resolution data (<1.0 Å), restraints on bond lengths/angles (DFIX, SADI in SHELXL) improve model stability .

Q. How does the electronic environment of the 3-oxocyclohexenyl group affect reactivity?

The α,β-unsaturated ketone moiety is electrophilic, enabling Michael additions or Diels-Alder reactions. Substituent effects can be studied via Hammett plots or computational electrostatic potential (ESP) maps. For example, electron-withdrawing groups enhance electrophilicity, while bulky substituents may sterically hinder reactivity .

Q. What strategies optimize bioactivity in N-(3-oxocyclohex-1-en-1-yl)octanamide analogs?

- Structure-Activity Relationship (SAR): Systematic variation of the octanamide chain length (C8 vs. C10) and cyclohexenyl substituents (e.g., methyl, hydroxyl) to assess impact on biological targets .

- Enzymatic Stability: Modify the amide bond with methyl groups or peptidase-resistant motifs (e.g., thioamides) to prolong half-life in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.